molecular formula C22H21N5O7 B10830113 N-(4-{[(2-Amino-4-Hydroxyquinazolin-6-Yl)methyl](Formyl)amino}benzoyl)-L-Glutamic Acid CAS No. 61038-31-1

N-(4-{[(2-Amino-4-Hydroxyquinazolin-6-Yl)methyl](Formyl)amino}benzoyl)-L-Glutamic Acid

Cat. No.: B10830113
CAS No.: 61038-31-1
M. Wt: 467.4 g/mol
InChI Key: QHUBQNFYSLRYQG-KRWDZBQOSA-N
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Preparation Methods

The synthesis of 10-Formyl-5,8-dideazafolic acid involves multiple steps, typically starting with the formation of the quinazoline ring system. The synthetic route includes the following steps:

Chemical Reactions Analysis

10-Formyl-5,8-dideazafolic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

CAS No.

61038-31-1

Molecular Formula

C22H21N5O7

Molecular Weight

467.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H21N5O7/c23-22-25-16-6-1-12(9-15(16)20(32)26-22)10-27(11-28)14-4-2-13(3-5-14)19(31)24-17(21(33)34)7-8-18(29)30/h1-6,9,11,17H,7-8,10H2,(H,24,31)(H,29,30)(H,33,34)(H3,23,25,26,32)/t17-/m0/s1

InChI Key

QHUBQNFYSLRYQG-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O

Origin of Product

United States

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